molecular formula C10H10ClN3O2 B3308683 Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo- CAS No. 939412-84-7

Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-

Cat. No.: B3308683
CAS No.: 939412-84-7
M. Wt: 239.66 g/mol
InChI Key: YTIRJWOQRDXNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo- (hereafter referred to as Compound A) is a cyclobutane-based carboxamide derivative featuring a 3-oxo substituent on the cyclobutane ring and an N-[(3-chloro-2-pyrazinyl)methyl] group. The strained cyclobutane core introduces unique conformational constraints, while the pyrazinyl moiety (a diazine heterocycle) contributes to electronic and steric properties.

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-3-oxocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-9-8(12-1-2-13-9)5-14-10(16)6-3-7(15)4-6/h1-2,6H,3-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIRJWOQRDXNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184436
Record name N-[(3-Chloro-2-pyrazinyl)methyl]-3-oxocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939412-84-7
Record name N-[(3-Chloro-2-pyrazinyl)methyl]-3-oxocyclobutanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939412-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Chloro-2-pyrazinyl)methyl]-3-oxocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-, is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. It features a cyclobutane ring, a carboxamide functional group, and a substituted pyrazine moiety. This unique configuration may contribute to its interaction with biological targets.

Research indicates that Cyclobutanecarboxamide derivatives may exhibit multiple mechanisms of action:

  • GPR40 Agonism : Some studies suggest that compounds with similar structures activate G protein-coupled receptors (GPR40), which play a significant role in insulin secretion and glucose metabolism. This makes them potential candidates for diabetes treatment .
  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Compounds in this class have shown inhibitory effects on PTP1B, an enzyme implicated in insulin signaling pathways. This inhibition could enhance insulin sensitivity and lower blood glucose levels .

Antidiabetic Potential

The primary focus of research on Cyclobutanecarboxamide derivatives has been their antidiabetic properties. In vitro and in vivo studies demonstrate that these compounds can significantly lower blood glucose levels by enhancing insulin secretion through GPR40 activation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticGPR40 agonism leading to increased insulin secretion
Insulin SensitizationInhibition of PTP1B
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

  • Study on Glucose Regulation : A study involving diabetic rat models demonstrated that administration of Cyclobutanecarboxamide resulted in a statistically significant reduction in postprandial blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion mediated by GPR40 activation.
  • Inflammation Models : In models of induced inflammation, compounds structurally related to Cyclobutanecarboxamide exhibited reduced markers of inflammation, suggesting potential therapeutic roles beyond diabetes management .

Safety Profile and Pharmacokinetics

The safety profile of Cyclobutanecarboxamide is critical for its therapeutic application. Preliminary studies indicate:

  • Low Cardiovascular Risk : The compound exhibits minimal inhibition of the hERG channel, reducing the risk of cardiac side effects commonly associated with many pharmaceuticals .
  • Metabolic Stability : The compound demonstrates good metabolic stability and oral bioavailability, making it suitable for further development as an oral medication .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-cyclobutanecarboxamide is primarily investigated for its therapeutic applications. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have shown efficacy in treating various diseases, including cancer and infectious diseases.

Case Study: Antiviral Activity
A notable study explored the antiviral properties of cyclobutanecarboxamide derivatives against SARS-CoV-2. The findings suggest that modifications to the cyclobutane ring can enhance antiviral activity, positioning this compound as a promising lead in the search for effective treatments against viral infections .

Biological Research

Mechanisms of Action
The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with disease progression. For instance, derivatives of cyclobutanecarboxamide have been shown to interfere with cellular pathways critical for tumor growth and viral replication.

Biological Activity
Research has demonstrated that similar compounds exhibit antimicrobial and anti-inflammatory properties. Studies indicate that N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-cyclobutanecarboxamide may also possess these activities, warranting further investigation into its pharmacological profile.

Material Sciences

Synthesis and Applications
In material sciences, cyclobutanecarboxamides are utilized as building blocks for synthesizing more complex organic materials. Their unique structural properties allow for the development of novel polymers and composites with specific mechanical and thermal characteristics.

Data Table: Comparison of Cyclobutanecarboxamides

Compound NameStructure TypeApplications
N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-cyclobutanecarboxamideCyclobutane derivativeAntiviral, anticancer
N-cyclobutylacetamideCyclobutane derivativeIntermediate in organic synthesis
N-(4-fluorophenyl)-cyclobutanecarboxamideCyclobutane derivativeMaterial science

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Functional Groups
Compound A Cyclobutane 3-oxo, N-[(3-chloro-2-pyrazinyl)methyl] Amide, pyrazine, ketone
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridine 2-oxo, 3-bromo-2-methylphenyl Amide, bromoaryl, lactam
N-(4-Ethoxy-3,5-dimethylphenyl)cyclobutanecarboxamide Cyclobutane N-(4-ethoxy-3,5-dimethylphenyl) Amide, ethoxy, dimethylaryl
1-(3-Chlorophenyl)cyclobutanemethanamine Cyclobutane 1-(3-chlorophenyl)methyl Amine, chlorophenyl

Key Observations :

  • Substituent Effects : The pyrazine ring in Compound A introduces two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to phenyl or pyridine analogues. The 3-chloro group on pyrazine may increase electrophilicity, similar to bromo/chloro substituents in other carboxamides .

Key Observations :

  • Synthetic Complexity : Compound A’s synthesis likely parallels methods for pyridinecarboxamides (e.g., acid-chloride coupling) but requires handling of the strained cyclobutane core.
  • Conformational Stability : The pyrazine-amide conjugation in Compound A may enforce planarity, akin to pyridinecarboxamides , but cyclobutane strain could reduce stability compared to six-membered rings.

Key Observations :

  • Solubility : Compound A’s pyrazine and 3-oxo groups may improve aqueous solubility compared to purely aromatic analogues.

Q & A

Q. What are the key considerations for optimizing the synthesis of Cyclobutanecarboxamide derivatives?

Synthesis optimization requires precise control of reaction conditions. For example:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while halogenated solvents (e.g., DCM) improve selectivity in coupling reactions .
  • Catalysts : Acidic or basic catalysts (e.g., HATU, DIPEA) improve coupling efficiency in amide bond formation . Methodological steps include iterative adjustment of these parameters and monitoring via HPLC to track reaction progress .

Q. Which analytical techniques are critical for characterizing Cyclobutanecarboxamide derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, cyclobutane protons appear as multiplet signals at δ 2.0–3.0 ppm, while pyrazinyl methyl groups resonate near δ 4.5 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by UV detection at 254 nm) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR or LC-MS)?

Discrepancies often arise from:

  • Tautomerism or rotameric equilibria : Use variable-temperature NMR to identify dynamic processes .
  • Impurity interference : Employ preparative HPLC to isolate minor by-products for separate characterization .
  • Isotopic patterns : Cross-check LC-MS data with simulated isotopic distributions (e.g., m/z 344.81 for C₁₆H₁₃ClN₄OS) to confirm molecular formula .

Q. What strategies enhance the reactivity of functional groups in Cyclobutanecarboxamide derivatives?

  • Activation of the carboxamide : Use coupling agents like EDCI/HOBt to facilitate nucleophilic substitutions at the carbonyl group .
  • Directed ortho-metalation : Introduce substituents on the pyrazinyl ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during multi-step syntheses .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?

  • Modify the cyclobutane ring : Introduce electron-withdrawing groups (e.g., -CN) to enhance metabolic stability .
  • Vary the pyrazinyl substituents : Chlorine at the 3-position increases hydrophobicity, potentially improving membrane permeability .
  • Incorporate boron moieties : Dioxaborolane groups (e.g., in ) enable targeted interactions with serine proteases or nucleic acids .

Q. What mechanistic insights can be derived from reaction intermediates in the synthesis of Cyclobutanecarboxamide derivatives?

  • Isolation of intermediates : Use quenching experiments (e.g., with aqueous NH₄Cl) to stabilize intermediates for NMR analysis .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., cyclobutane ring closure) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in cyclization reactions .

Q. How do Cyclobutanecarboxamide derivatives interact with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonds between the carboxamide and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Molecular dynamics simulations : Predict binding modes and residence times in silico (e.g., docking into ATP-binding pockets) .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in multi-step syntheses of Cyclobutanecarboxamide derivatives?

  • Stepwise yield tracking : Isolate and quantify intermediates (e.g., via gravimetric analysis) to identify low-yielding steps .
  • By-product profiling : Use LC-MS to detect side products (e.g., dimerization or oxidation) and adjust stoichiometry or purge steps .
  • Scale-dependent effects : Optimize mixing efficiency (e.g., switch from batch to flow chemistry for exothermic reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-
Reactant of Route 2
Reactant of Route 2
Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.